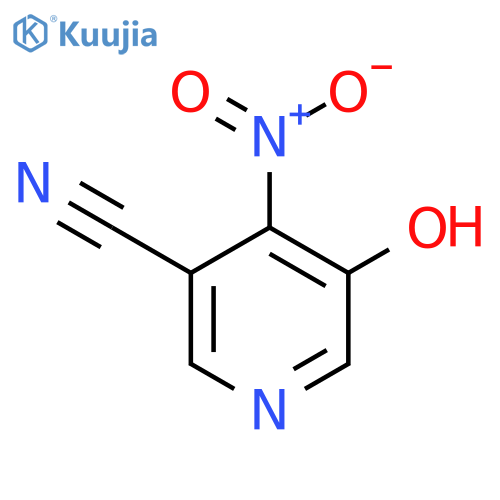

Cas no 1804917-09-6 (5-Hydroxy-4-nitronicotinonitrile)

1804917-09-6 structure

商品名:5-Hydroxy-4-nitronicotinonitrile

CAS番号:1804917-09-6

MF:C6H3N3O3

メガワット:165.106320619583

CID:4904013

5-Hydroxy-4-nitronicotinonitrile 化学的及び物理的性質

名前と識別子

-

- 5-Hydroxy-4-nitronicotinonitrile

-

- インチ: 1S/C6H3N3O3/c7-1-4-2-8-3-5(10)6(4)9(11)12/h2-3,10H

- InChIKey: OVFGFMTUVSKAGF-UHFFFAOYSA-N

- ほほえんだ: OC1C=NC=C(C#N)C=1[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 165.01744097 g/mol

- どういたいしつりょう: 165.01744097 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 103

- ぶんしりょう: 165.11

- 疎水性パラメータ計算基準値(XlogP): 0.6

5-Hydroxy-4-nitronicotinonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029008449-250mg |

5-Hydroxy-4-nitronicotinonitrile |

1804917-09-6 | 95% | 250mg |

$1,009.40 | 2022-04-01 | |

| Alichem | A029008449-1g |

5-Hydroxy-4-nitronicotinonitrile |

1804917-09-6 | 95% | 1g |

$2,923.95 | 2022-04-01 |

5-Hydroxy-4-nitronicotinonitrile 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

1804917-09-6 (5-Hydroxy-4-nitronicotinonitrile) 関連製品

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量